5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, fungal infections, and bacterial infections. In agriculture, it has been studied for its potential use as a plant growth regulator and pesticide. In material science, it has been investigated for its potential use as a corrosion inhibitor and as a building block for the synthesis of new materials.
Mechanism Of Action
The mechanism of action of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or proteins in the target organism. For example, in cancer cells, it has been shown to inhibit the activity of DNA topoisomerase II, which is essential for cell division and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine depend on the specific application and target organism. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungal and bacterial cells, it has been shown to inhibit the growth and replication of the target organism.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine is its high purity and stability, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications.
Future Directions
There are several future directions for the research and development of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine. One direction is the optimization of its use as a potential drug candidate for the treatment of cancer and infectious diseases. Another direction is the investigation of its potential use as a plant growth regulator and pesticide. In material science, future directions include the synthesis of new materials using 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine as a building block and the investigation of its potential use as a corrosion inhibitor. Overall, the future directions for the research and development of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine are promising and offer exciting opportunities for scientific discovery and innovation.
properties
IUPAC Name |
5-methyl-N-propan-2-yl-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUOFLBZMGNNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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